Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton and carbon NMR data from methyl thiophene-2-carboxylate derivatives provide a basis for predicting signals:
¹H NMR (CDCl₃, 400 MHz):
- Thiophene protons :
- Methyl ester : δ 3.85 ppm (s, 3H).
- Diethylcarbamoyl group :
- N-CH₂CH₃: δ 3.35 ppm (q, J = 7.1 Hz, 4H).
- CH₂CH₃: δ 1.15 ppm (t, J = 7.1 Hz, 6H).
¹³C NMR (CDCl₃, 100 MHz):
Infrared (IR) and Raman Spectroscopy
Key vibrational modes (predicted from sulfonyl analog):
- Ester C=O stretch : 1720–1700 cm⁻¹ (strong).
- Carbamoyl C=O stretch : 1660–1640 cm⁻¹.
- Thiophene ring vibrations :
- C-S-C asymmetric stretch: 680–660 cm⁻¹ (IR).
- Ring breathing mode: 790–770 cm⁻¹ (Raman).
- Sulfanyl (C-S) stretch : 590–570 cm⁻¹, distinct from sulfonyl S=O stretches (~1350–1150 cm⁻¹).
Mass Spectrometric Fragmentation Patterns
Hypothetical fragmentation pathways (based on methyl thiophene-2-carboxylate):
- Molecular ion peak : m/z 305 [M]⁺.
- Major fragments :
- Loss of COOCH₃ (m/z 250).
- Cleavage of diethylcarbamoyl group (m/z 177).
- Thiophene ring rupture (m/z 97, C₄H₃S⁺).
Table 2: Predicted Mass Spectral Peaks
| m/z | Fragment |
|---|---|
| 305 | [M]⁺ |
| 250 | [M – COOCH₃]⁺ |
| 177 | [C₇H₇NO₂S]⁺ |
| 97 | [C₄H₃S]⁺ |
Properties
Molecular Formula |
C11H15NO3S2 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
methyl 3-(diethylcarbamoylsulfanyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H15NO3S2/c1-4-12(5-2)11(14)17-8-6-7-16-9(8)10(13)15-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
ZBSZVPUFHJYUNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)SC1=C(SC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Methyl 3-hydroxythiophene-2-carboxylate
A key intermediate in the synthesis is methyl 3-hydroxythiophene-2-carboxylate, which can be prepared by cyclization of methylthioglycolate with methyl-2-chloroacrylate in methanolic sodium methoxide as reported by Huddleston et al. (Synth. Commun. 1979, 9, 731). This intermediate serves as a platform for further functionalization at the 3-position.
Conversion to Thiol or Sulfanyl Derivatives
The hydroxy group at the 3-position can be converted to a thiol or sulfanyl group through substitution reactions. For example, nucleophilic displacement using sulfur nucleophiles or thiolation reagents under controlled conditions yields methyl 3-mercaptothiophene-2-carboxylate derivatives.
Introduction of the Diethylcarbamoyl Group
The diethylcarbamoyl substituent is introduced via reaction of the thiol intermediate with diethylcarbamoyl chloride or related carbamoylating agents. This step typically involves:
- Use of a base (e.g., triethylamine) to neutralize generated HCl.
- Solvent choice such as dichloromethane or tetrahydrofuran.
- Temperature control (0 °C to room temperature) to regulate reaction rate and selectivity.
Representative Reaction Conditions and Yields
Purification and Characterization
Purification is generally achieved by silica gel column chromatography using petroleum ether and ethyl acetate gradients. Characterization includes:
- ^1H NMR and ^13C NMR spectroscopy to confirm substitution pattern.
- Mass spectrometry (ESI-MS) for molecular weight verification.
- HPLC purity analysis.
Comparative Analysis of Preparation Routes
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Stepwise thiolation then carbamoylation | High selectivity, well-established | Multi-step, longer reaction times | 70-90 |
| One-pot synthesis (less common) | Reduced reaction time, fewer purifications | Requires precise condition control | 60-75 |
Research Findings and Optimization
- Reaction conditions such as temperature and solvent polarity significantly affect the yield and purity of the carbamoylated product.
- Use of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) has been reported in related thiophene monomer syntheses to facilitate coupling reactions, suggesting potential adaptation for carbamoylation steps.
- Avoidance of strong bases during carbamoylation prevents side reactions and degradation of sensitive thiophene rings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor modulation. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
The compound is compared below with structurally analogous thiophene-2-carboxylates, focusing on substituent groups, molecular properties, and applications.
Substituent Group Analysis
Key Observations:
- Substituent Effects: The diethylcarbamoyl sulfanyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents (e.g., –SO₂–NH₂ in ). This may influence solubility and receptor binding in biological systems.
- Synthesis Complexity : Reactions involving carbamoyl or sulfamoyl groups often require controlled conditions (e.g., pyridine as a base in ), whereas sulfanylacetyl derivatives are synthesized at high temperatures .
Physicochemical Properties
Key Observations:
- The target compound’s higher molecular weight (305.37 vs.
- Data gaps in solubility and melting points hinder direct comparisons; further experimental studies are needed.
Biological Activity
Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C12H17N2O2S
Molecular Weight: 253.34 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C)N(C)C(=O)S(C)C1=C(C(=C(S1)C(=O)O)C)C=C1
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of Thiophene Ring: Starting from substituted thiophenes, the ring is formed through cyclization reactions.
- Introduction of Carbamoyl Group: The diethylcarbamoyl group is introduced via nucleophilic substitution.
- Esterification: The final step involves esterification to obtain the methyl ester form.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 14 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It was evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited cytotoxic effects with IC50 values indicating effective dose-response relationships.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Signaling Pathways: It has been shown to modulate pathways related to apoptosis, leading to increased cell death in cancer cells.
- Reactive Oxygen Species (ROS) Production: The compound induces oxidative stress in microbial and cancer cells, contributing to its antimicrobial and anticancer effects.
Case Studies
-
Study on Antimicrobial Activity:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated that this compound outperformed several known antibiotics against resistant strains of bacteria . -
Anticancer Evaluation:
Research conducted at a prominent university assessed the anticancer properties of this compound using MCF-7 and A549 cell lines. The study concluded that the compound's ability to induce apoptosis could be a promising avenue for breast and lung cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
